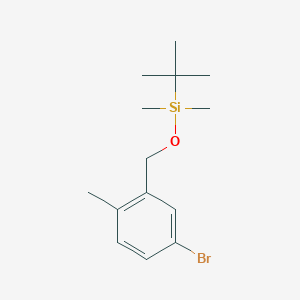
C14H23BrOSi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H23BrOSi (3-Bromophenethoxy)(tert-butyl)dimethylsilane . This compound is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. It is characterized by the presence of a bromophenyl group, an ethoxy group, and a tert-butyl dimethylsilyl group.
Preparation Methods
(3-Bromophenethoxy)(tert-butyl)dimethylsilane: can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles. Common reagents for these reactions include or .
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like or .
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents such as or .
Scientific Research Applications
(3-Bromophenethoxy)(tert-butyl)dimethylsilane: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of (3-Bromophenethoxy)(tert-butyl)dimethylsilane involves its ability to form stable carbon-silicon bonds. This stability allows it to act as a protective group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
(3-Bromophenethoxy)(tert-butyl)dimethylsilane: can be compared to other similar compounds such as:
(4-Bromophenethoxy)(tert-butyl)dimethylsilane: Similar structure but with the bromine atom in the para position.
(3-Chlorophenethoxy)(tert-butyl)dimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenethoxy)(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications .
Properties
Molecular Formula |
C14H23BrOSi |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-11-7-8-13(15)9-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
InChI Key |
HFEHIWZELTYYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
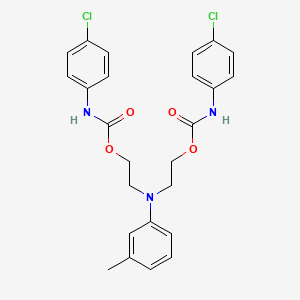
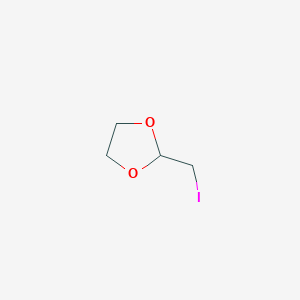

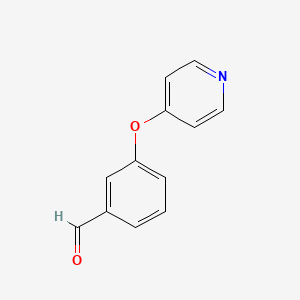
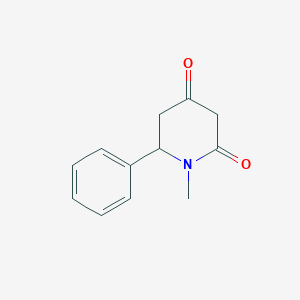
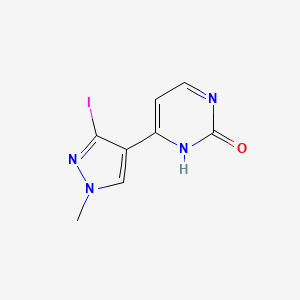
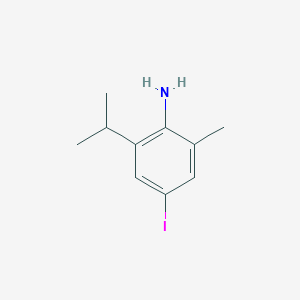
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
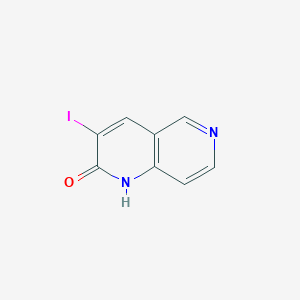
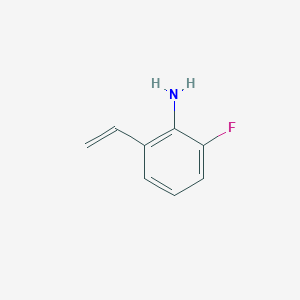

![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
